Deuterotrifluoromethanesulfonic acid

Catalog No.
S1894716
CAS No.
66178-41-4
M.F
CHF3O3S
M. Wt
151.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deuterotrifluoromethanesulfonic acid

CAS Number

66178-41-4

Product Name

Deuterotrifluoromethanesulfonic acid

IUPAC Name

deuterio trifluoromethanesulfonate

Molecular Formula

CHF3O3S

Molecular Weight

151.09 g/mol

InChI

InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)/i/hD

InChI Key

ITMCEJHCFYSIIV-DYCDLGHISA-N

SMILES

C(F)(F)(F)S(=O)(=O)O

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O

Isomeric SMILES

[2H]OS(=O)(=O)C(F)(F)F

Origin and Significance:

Deuterotrifluoromethanesulfonic acid is a synthetic compound not found naturally. It is a derivative of triflic acid (CF3SO3H), where one of the hydrogen atoms bonded to the oxygen is replaced by a deuterium atom (D, a heavy isotope of hydrogen). This isotopic substitution offers several advantages, including reduced signal overlap in nuclear magnetic resonance (NMR) spectroscopy []. Deuterotrifluoromethanesulfonic acid is a crucial reagent in organic synthesis and NMR spectroscopy due to its strong acidity and minimal background interference in NMR spectra [].

Molecular Structure Analysis:

Deuterotrifluoromethanesulfonic acid has a tetrahedral structure around the central sulfur atom (S). It consists of a trifluoromethyl group (CF3), a sulfonyl group (SO2), and a deuterium atom (D) bonded to the oxygen atom (O) from the sulfonyl group. The strong electron-withdrawing effect of the trifluoromethyl group makes the S-O bond highly polar, facilitating the acidic proton (D) donation.

Chemical Reactions Analysis:

Deuterotrifluoromethanesulfonic acid is a versatile Lewis and Brønsted acid involved in various reactions. Here are some key examples:

  • Synthesis: d-TFA is commonly synthesized by treating triflic anhydride (CF3SO2O)2 with deuterium oxide (D2O) [].

CF3SO2O + D2O → CF3SO2D + DOOD

  • Acid Catalysis: Due to its strong acidity, d-TFA can act as a catalyst for a wide range of organic reactions, such as Friedel-Crafts acylation, aldol condensation, and esterification. For example, it can catalyze the Friedel-Crafts acylation of benzene with acetyl chloride to form acetophenone:

C6H6 + CH3COCl (AcCl) -> CH3COCH3 (acetophenone) (d-TFA catalyst)

  • Deuterium Exchange: The presence of deuterium allows d-TFA to participate in deuterium exchange reactions, which are valuable for NMR spectroscopy studies. For instance, it can exchange labile protons in organic molecules with deuterium, simplifying NMR spectra by removing overlapping signals [].

Physical And Chemical Properties Analysis

  • Melting Point: -23 °C []
  • Boiling Point: 167 °C []
  • Density: 1.50 g/cm³ []
  • Solubility: Highly soluble in polar solvents like water, dichloromethane, and acetonitrile []
  • Acidity: pKa ≈ -13 (highly acidic)
  • Stability: Hygroscopic (absorbs moisture from the air) and decomposes upon heating [].

As a strong Brønsted acid, d-TFA donates a proton (D+) to substrates, increasing the electrophilicity of reaction sites and facilitating various organic transformations. The key to its mechanism is the ability of the trifluoromethyl group to efficiently stabilize the resulting conjugate base (CF3SO2D-) after proton donation.

In deuterium exchange reactions, d-TFA acts as a deuterium source. The acidic proton (D+) exchanges with labile protons in the substrate molecule, incorporating deuterium into specific positions. This isotopic exchange is valuable for studying reaction mechanisms and molecular structures using NMR spectroscopy [].

Deuterotrifluoromethanesulfonic acid is a corrosive and irritating compound. It can cause severe skin burns, eye damage, and respiratory irritation upon exposure. Here are some safety precautions to consider:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling d-TFA.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store in a tightly sealed container in a cool, dry place.
  • Dispose of waste according to local regulations.

NMR Spectroscopy

DTFA is a popular solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in proton (¹H) NMR studies [1]. The presence of deuterium (²H) in DTFA eliminates the interference from the solvent peak in the ¹H NMR spectrum, allowing for clearer observation of the signals from the target molecule. Additionally, the strong acidity of DTFA can promote proton exchange in certain molecules, providing valuable information about their structure and dynamics [2].

[1] Application of Deuterated Triflic Acid in 1H NMR Spectroscopy ()[2] Deuterated Triflic Acid for Proton NMR Spectroscopy ()

Isotope Labeling and Tracking

The presence of deuterium in DTFA allows researchers to perform isotopic labeling experiments. By incorporating deuterium into specific sites of a molecule, scientists can track its fate within a reaction or biological system. This technique is particularly useful in studying metabolic pathways and drug interactions [3].

[3] Isotopic Labeling with Deuterium ()

Catalysis

DTFA can act as a strong Brønsted acid catalyst in various organic reactions. Its acidity allows it to activate substrates and promote transformations that might not be feasible under milder conditions [4]. Additionally, the presence of deuterium can sometimes influence the reaction mechanism or selectivity, providing valuable insights for reaction development [5].

[4] Trifluoromethanesulfonic Acid as a Brønsted Acid Catalyst ()[5] Kinetic Isotope Effects in Acid-Catalyzed Reactions ()

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

66178-41-4

General Manufacturing Information

Methanesulfonic acid-d, 1,1,1-trifluoro-: ACTIVE

Dates

Modify: 2023-08-16

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